N'-octanoylthiophene-2-carbohydrazide
Overview
Description
N’-octanoylthiophene-2-carbohydrazide is a chemical compound that belongs to the class of carbohydrazides It is characterized by the presence of an octanoyl group attached to the nitrogen atom of thiophene-2-carbohydrazide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-octanoylthiophene-2-carbohydrazide typically involves the reaction of thiophene-2-carbohydrazide with octanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of N’-octanoylthiophene-2-carbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, ensuring consistent product quality and yield. The purification steps are also scaled up, often involving continuous chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N’-octanoylthiophene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various acyl chlorides or functional group reagents; reactions are conducted in the presence of bases like pyridine or triethylamine.
Major Products Formed
Oxidation: Oxo derivatives of N’-octanoylthiophene-2-carbohydrazide.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted derivatives with different acyl or functional groups.
Scientific Research Applications
N’-octanoylthiophene-2-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-octanoylthiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with cellular membranes, leading to disruption of membrane integrity and function. It can also bind to metal ions, forming complexes that can interfere with enzymatic activities and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbohydrazide: A precursor to N’-octanoylthiophene-2-carbohydrazide, used in similar applications but lacks the octanoyl group.
N’-benzoylthiophene-2-carbohydrazide: Similar structure with a benzoyl group instead of an octanoyl group, used in coordination chemistry and as an antimicrobial agent.
N’-acetylthiophene-2-carbohydrazide: Contains an acetyl group, used in the synthesis of pharmaceuticals and as a ligand in metal complexes.
Uniqueness
N’-octanoylthiophene-2-carbohydrazide is unique due to the presence of the octanoyl group, which imparts distinct hydrophobic properties and enhances its ability to interact with lipid membranes. This makes it particularly useful in applications where membrane interaction is crucial, such as antimicrobial and anticancer research .
Properties
IUPAC Name |
N'-octanoylthiophene-2-carbohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-2-3-4-5-6-9-12(16)14-15-13(17)11-8-7-10-18-11/h7-8,10H,2-6,9H2,1H3,(H,14,16)(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWYIVHCKQEPLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NNC(=O)C1=CC=CS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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